7-(4-chlorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound with potential therapeutic applications. It belongs to the class of thieno[3,2-d]pyrimidines, which are known for their diverse biological activities. This compound features a thieno-pyrimidine core substituted with a 4-chlorophenyl group and a piperazine moiety linked to a furoyl group, contributing to its potential as a pharmacological agent.
The compound is classified as a thieno[3,2-d]pyrimidine derivative. Thieno-pyrimidines are recognized for their roles in medicinal chemistry, particularly in the development of drugs targeting various biological pathways.
The synthesis of 7-(4-chlorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one can be achieved through several chemical reactions involving key starting materials. The general approach involves:
Technical details regarding reaction conditions (e.g., temperature, solvents) and purification methods (e.g., chromatography) are crucial for optimizing yield and purity .
The molecular structure of 7-(4-chlorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one can be represented as follows:
The molecular formula is CHClNOS, with a molecular weight of approximately 373.87 g/mol. Spectroscopic data (NMR, IR) confirm the structural integrity of synthesized compounds .
The compound undergoes various chemical reactions relevant to its functionality:
Technical details such as reaction yields and by-products are essential for evaluating synthetic efficiency.
The mechanism of action for 7-(4-chlorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one is primarily linked to its interaction with specific biological targets:
Data from biological assays provide insight into efficacy and selectivity against target receptors.
The compound exhibits typical characteristics associated with thieno-pyrimidines:
Key chemical properties include:
Relevant data from stability studies and solubility tests are crucial for formulation development.
7-(4-chlorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one has significant potential in medicinal chemistry:
Research continues into optimizing its efficacy and safety profiles for clinical applications.
The thieno[3,2-d]pyrimidin-4(3H)-one scaffold represents a privileged heterocyclic system in medicinal chemistry due to its structural resemblance to purine bases and versatile pharmacological profiles. This fused bicyclic core combines the electronic properties of thiophene with the hydrogen-bonding capabilities of pyrimidinone, enabling diverse interactions with biological targets. Molecular modifications at the 2-, 3-, and 7-positions significantly modulate target affinity, solubility, and metabolic stability. For instance, 7-aryl substitutions like 4-chlorophenyl enhance hydrophobic interactions with target proteins, as evidenced in analogs such as 7-(4-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one (PubChem CID 135630980) and 7-(3-fluorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one [2] [10]. These structural adaptations enable optimization of pharmacokinetic properties while maintaining target engagement, particularly in anticancer applications where derivatives like compound 15 (a thieno[2,3-d]pyrimidin-4(3H)-one analog) demonstrate potent activity against A549 lung cancer cells (IC₅₀ = 0.94 μM) [5].
Table 1: Structural Analogs of Thienopyrimidinone Derivatives and Their Key Modifications
Compound | 7-Position Substitution | 2-Position Substitution | Biological Activity |
---|---|---|---|
Target Compound* | 4-chlorophenyl | 4-(2-furoyl)piperazin-1-yl | Under investigation |
7-(4-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl] [2] | 4-fluorophenyl | 4-(2-fluorophenyl)piperazin-1-yl | Not specified |
7-(3-fluorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl] [10] | 3-fluorophenyl | 4-(3-methylphenyl)piperazin-1-yl | Not specified |
2-(4-(2-fluorophenyl)piperazin-1-yl)-7-(p-tolyl) [4] | p-tolyl | 4-(2-fluorophenyl)piperazin-1-yl | Not specified |
Compound 15 (thieno[2,3-d]pyrimidin-4(3H)-one) [5] | Not specified | Not specified | Anticancer (IC₅₀ = 0.94 μM vs A549) |
*Primary compound of interest in this review
Piperazine serves as a crucial conformational spacer in drug design, contributing to enhanced solubility and tunable receptor interactions through N-substitutions. The 4-(2-furoyl)piperazin-1-yl moiety in the target compound combines the basicity and hydrogen-bonding capacity of piperazine with the steric and electronic influence of the furoyl group. The planar, heteroaromatic furoyl ring may facilitate π-π stacking interactions with aromatic residues in binding pockets, while its carbonyl group provides a hydrogen-bond acceptor site. This design strategy aligns with optimized piperazine derivatives observed in compounds like 1-[5-(4-chlorophenyl)-2-furoyl]piperazine (PubChem CID 24857857) and 7-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butoxy)-1-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one (PubChem CID 58096483) [7] [9]. Piperazine's ability to adopt chair or boat conformations allows optimal positioning of the furoyl group for target engagement, while its protonatable nitrogen improves water solubility—a critical factor in bioavailability. The furoyl group's moderate lipophilicity (logP ≈ 1-2) also counterbalances the high polarity of the piperazine ring, potentially enhancing membrane permeability [6].
The 4-chlorophenyl group has demonstrated substantial pharmacological utility in drug discovery, particularly in optimizing ligand-receptor interactions through steric and electronic effects. This substituent enhances binding affinity via hydrophobic interactions and chlorine-specific halogen bonding with biological targets. Historically, chlorophenyl-containing compounds have shown diverse bioactivities, as exemplified by meta-chlorophenylpiperazine (mCPP), which exhibits affinity for serotonin receptors (5-HT₂C Ki = 3.4-251 nM) and has been used as a pharmacological probe for studying migraine, obesity, and obsessive-compulsive disorders [3]. The 4-chlorophenyl moiety specifically enhances metabolic stability and lipophilicity compared to unsubstituted phenyl analogs, as observed in the comparison between 7-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one (MW: 440.93, logP: 5.0958) and its non-chlorinated analogs [8]. This substitution pattern has proven valuable across therapeutic areas, including CNS disorders and oncology, establishing a robust foundation for exploring the target compound's pharmacological potential.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2